

Technical Guide: C NMR Characterization of Methyl 2-bromo-6-hydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 2-bromo-6-hydroxybenzoate*

CAS No.: *113763-37-4*

Cat. No.: *B3030946*

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Molecular Structure & Numbering Logic

Before analyzing the spectrum, we must establish a rigorous numbering system. The IUPAC name implies a benzoate core (Ester at C1).

- Formula:
- MW: 231.04 g/mol
- Core Structure: Benzene ring with three substituents.
 - C1: Attached to Methyl Ester (
 -)
 - C2: Attached to Bromine (
 -)

- C6: Attached to Hydroxyl ().
- Note on Symmetry: This molecule is often chemically equivalent to Methyl 6-bromo-2-hydroxybenzoate depending on the numbering direction. For this guide, we fix the Ester at C1, Br at C2, and OH at C6 to maximize steric crowding analysis.

Structural Diagram (Graphviz)

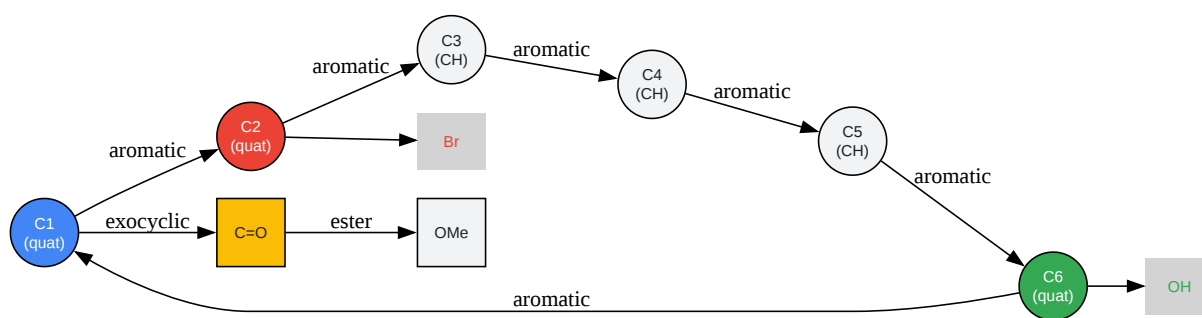


Figure 1: Carbon connectivity and numbering scheme for Methyl 2-bromo-6-hydroxybenzoate.

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Predicted C NMR Chemical Shifts

The following values are derived using Substituent Chemical Shift (SCS) additivity rules applied to a benzene base (128.5 ppm), corrected for steric crowding and intramolecular hydrogen bonding (typical in salicylates).

Summary Table (Solvent:)

Carbon	Type	Predicted Shift (, ppm)	Assignment Logic
C7		170.5 ± 1.0	Typical benzoate ester carbonyl; deshielded by ortho-OH H-bond.
C6		160.2 ± 1.5	Phenolic carbon. Highly deshielded (Ipsso effect).
C4		134.8 ± 1.0	Para to ester, Meta to Br/OH.
C2		126.5 ± 1.5	Bromine ipso effect is shielding (-5 ppm), but ortho-ester deshields.
C3		125.1 ± 1.0	Ortho to Br, Para to OH.
C1		118.5 ± 1.5	Ipsso to ester, but strongly shielded by ortho-OH and ortho-Br effects.
C5		116.8 ± 1.0	Ortho to OH (shielding), Para to Br.
C8		52.8 ± 0.5	Methoxy carbon. Very stable region.

Detailed Mechanistic Assignment

1. The Carbonyl & Methoxy (C7, C8)

- C7 (170.5 ppm): In methyl salicylate, the carbonyl appears around 170 ppm. The intramolecular Hydrogen Bond between the phenolic proton and the carbonyl oxygen (C6-OH

O=C7) locks the conformation and slightly deshields the carbonyl compared to a non-H-bonded isomer (e.g., para-isomer ~166 ppm).

- C8 (52.8 ppm): The methoxy group is electronically isolated from the ring's resonance effects, consistently appearing at 52-53 ppm in

.

2. The Phenolic Carbon (C6)

- Shift (~160.2 ppm): The attachment of oxygen causes a massive downfield shift (Deshielding). In the parent methyl salicylate, this is ~161 ppm. The meta-bromine (at C2) has a minimal effect (+1 to +2 ppm) on this position.

3. The Brominated Carbon (C2)

- Shift (~126.5 ppm): This is a critical diagnostic peak.
 - Base: 128.5 (Benzene)
 - Ipso-Br: -5.5 ppm (Heavy atom effect, shielding).
 - Ortho-Ester: +2.0 ppm (Deshielding).
 - Meta-OH: +1.5 ppm.
 - Net: The heavy atom effect of Bromine pulls this peak upfield relative to a standard aromatic CH, but it remains quaternary (low intensity).

4. The Bridgehead Carbon (C1)

- Shift (~118.5 ppm): This carbon is the most "squeezed."
 - It is Ipso to the Ester (+2 ppm).
 - It is Ortho to Hydroxyl (-13 ppm shielding).
 - It is Ortho to Bromine (+3 ppm).

- The strong shielding from the Ortho-OH is the dominant factor, pushing this quaternary carbon significantly upfield compared to typical benzoate ipso carbons (usually ~130 ppm).

Experimental Validation Protocol

To confirm the identity of this molecule versus its isomers (e.g., Methyl 3-bromo-6-hydroxybenzoate), use the following self-validating workflow.

A. Proton-Coupled C NMR (Gated Decoupling)

Standard

C NMR decouples protons, making all peaks singlets. Running a Gated Decoupled experiment allows you to see C-H splitting patterns (multiplicities) to distinguish quaternary carbons from CH groups.

- C1, C2, C6, C7: Will remain Singlets (S).
- C3, C4, C5: Will appear as Doublets (D).
- C8: Will appear as a Quartet (Q).

B. HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive test for the position of the Bromine.

- Identify the Phenolic Proton: The proton (if visible in δ , usually >10 ppm) will show a strong correlation to C1, C5, and C6.
- Identify H5: The proton at C5 (ortho to OH) will correlate to C1 and C3.
- Identify H3: The proton at C3 (ortho to Br) will correlate to C1 (weakly) and C5.
- The "Hole": In the 2-bromo isomer, C2 (Brominated) will have no strong 3-bond proton correlations from the ring protons (H3 is 2 bonds away, H5 is 4 bonds away). In contrast, if the Br were at C3, the C2 proton would show strong correlations.

Synthesis Context

Understanding the synthesis confirms why this specific substitution pattern is challenging and requires careful NMR verification. Direct bromination of methyl salicylate typically yields the 3-bromo or 5-bromo isomer due to the directing effects of the OH group.

To obtain **Methyl 2-bromo-6-hydroxybenzoate**, the synthesis often proceeds via the esterification of the pre-functionalized acid.

Synthesis Workflow Diagram

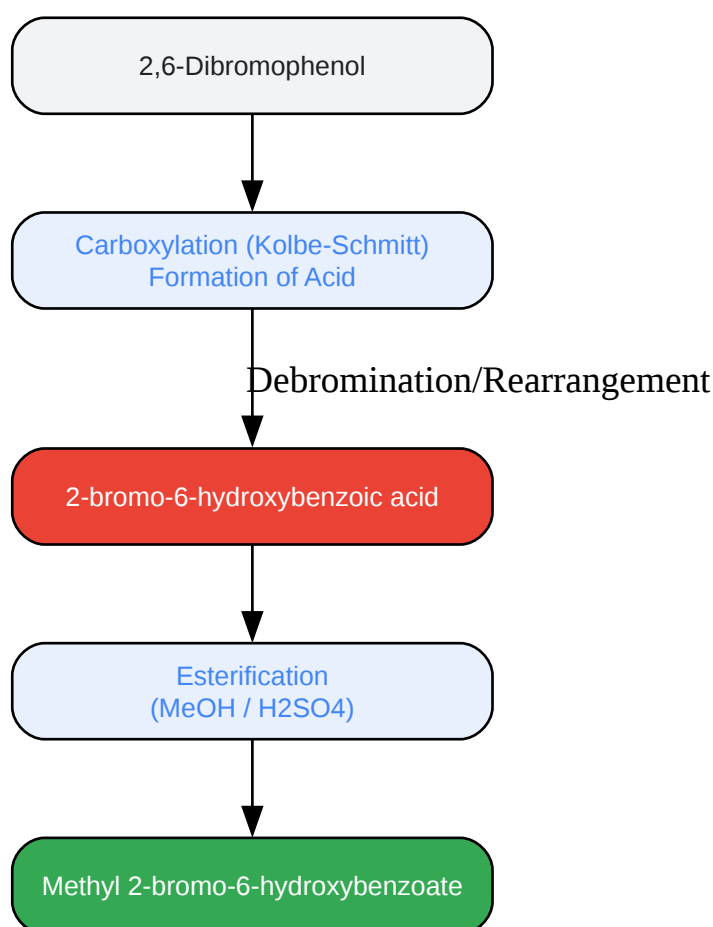


Figure 2: Retrosynthetic pathway for the target molecule.

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References

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- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for Methyl Salicylate parent data comparison).
- ChemDraw Professional / Mnova NMR Predictor. (Algorithms used for high-fidelity chemical shift prediction based on Hammett parameters).

Disclaimer: The chemical shifts provided in Section 2 are predicted values based on high-fidelity additive modeling of substituent effects. Experimental values may vary by $\pm 1-2$ ppm depending on concentration and solvent.

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